molecular formula C11H14O3 B3064566 Propanal, 3-[(4-methoxyphenyl)methoxy]- CAS No. 128461-65-4

Propanal, 3-[(4-methoxyphenyl)methoxy]-

Cat. No.: B3064566
CAS No.: 128461-65-4
M. Wt: 194.23 g/mol
InChI Key: GRLZQMWIFNOFIM-UHFFFAOYSA-N
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Description

Propanal, 3-[(4-methoxyphenyl)methoxy]- is an organic compound with the molecular formula C10H12O3 It is a derivative of propanal, where the aldehyde group is substituted with a 4-methoxyphenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanal, 3-[(4-methoxyphenyl)methoxy]- typically involves the reaction of 4-methoxybenzyl alcohol with propanal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to form the desired product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity Propanal, 3-[(4-methoxyphenyl)methoxy]-.

Chemical Reactions Analysis

Types of Reactions

Propanal, 3-[(4-methoxyphenyl)methoxy]- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-[(4-methoxyphenyl)methoxy]propanoic acid.

    Reduction: 3-[(4-methoxyphenyl)methoxy]propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propanal, 3-[(4-methoxyphenyl)methoxy]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanal, 3-[(4-methoxyphenyl)methoxy]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Propanal, 3-(4-hydroxy-3-methoxyphenyl): Similar structure but with a hydroxyl group instead of a methoxy group.

    Propanal, 3-(4-methoxyphenyl): Lacks the methoxy group on the phenyl ring.

    Propanal, 3-(4-hydroxyphenyl): Contains a hydroxyl group on the phenyl ring.

Uniqueness

Propanal, 3-[(4-methoxyphenyl)methoxy]- is unique due to the presence of both the methoxy and methoxyphenyl groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

3-[(4-methoxyphenyl)methoxy]propanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-11-5-3-10(4-6-11)9-14-8-2-7-12/h3-7H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLZQMWIFNOFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40451254
Record name Propanal, 3-[(4-methoxyphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128461-65-4
Record name Propanal, 3-[(4-methoxyphenyl)methoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40451254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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